1,4-Dibromohexafluoro-2-butene

Description

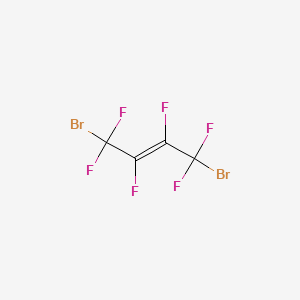

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-1,1,2,3,4,4-hexafluorobut-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Br2F6/c5-3(9,10)1(7)2(8)4(6,11)12 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJHSJLEJXRSSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)Br)F)(C(F)(F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Br2F6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397523 | |

| Record name | 1,4-Dibromo-1,1,2,3,4,4-hexafluorobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.84 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

360-87-2 | |

| Record name | 1,4-Dibromo-1,1,2,3,4,4-hexafluorobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Dibromohexafluoro 2 Butene

Stereospecific and Stereoselective Synthetic Pathways

The creation of specific stereoisomers of 1,4-Dibromohexafluoro-2-butene is highly dependent on the starting materials and reaction conditions. Control over the geometry of the final double bond (E/Z isomerism) is a key consideration in its synthesis.

Conversion from Hexafluoro-1,3-butadiene and Related Fluorinated Dienes

The most direct route to this compound involves the halogenation of Hexafluoro-1,3-butadiene. This process is a classic example of a 1,4-conjugate addition reaction. masterorganicchemistry.comlibretexts.org When Hexafluoro-1,3-butadiene is treated with bromine, the bromine atoms add to the terminal carbons (C1 and C4) of the diene system. This addition resolves the two existing double bonds into a single new double bond between the C2 and C3 positions.

This reaction is typically initiated by ultraviolet (UV) light. wikipedia.org The UV irradiation facilitates the homolytic cleavage of the bromine molecule (Br₂), generating bromine radicals that initiate the addition cascade across the conjugated π-system of the fluorinated diene.

Halogenation Strategies for Alkene Functionalization

The functionalization of fluorinated dienes via halogenation is a fundamental strategy for producing a variety of halo-fluoro-alkenes. In the specific case of synthesizing this compound, the key strategy is the 1,4-addition of bromine to Hexafluoro-1,3-butadiene. wikipedia.org This approach is favored due to the electronic properties of the conjugated diene system, which allows for the formation of a stabilized intermediate that ultimately leads to the 1,4-adduct. masterorganicchemistry.commasterorganicchemistry.com The reaction effectively transforms the diene into a functionalized butene with bromine atoms at the termini.

Regiocontrol and Diastereoselectivity in this compound Synthesis

Achieving high regiocontrol is critical in the synthesis of this compound to avoid the formation of the isomeric 1,2-addition product (3,4-Dibromohexafluoro-1-butene). The conjugated nature of Hexafluoro-1,3-butadiene inherently directs the reaction towards the thermodynamically more stable 1,4-addition product. libretexts.orgmasterorganicchemistry.com

The electrophilic or radical attack on one of the terminal carbons of the diene leads to the formation of a resonance-stabilized allylic intermediate. This intermediate has positive charge or radical character delocalized across carbons 2 and 4. Subsequent attack by the bromide ion or radical at the C4 position, which is sterically less hindered and electronically favorable, results in the desired 1,4-dibromo product. masterorganicchemistry.comlibretexts.org While both 1,2- and 1,4-addition products can form, reaction conditions can be tuned to favor the 1,4-adduct. libretexts.orgmasterorganicchemistry.com Information regarding the specific diastereoselectivity (i.e., the ratio of E vs. Z isomers) of the bromination of Hexafluoro-1,3-butadiene is not extensively detailed in the available literature.

Optimization of Reaction Conditions for Scalable Synthesis

For the synthesis of this compound to be viable on a larger scale, optimization of reaction conditions is necessary. The primary documented method involves the direct bromination of Hexafluoro-1,3-butadiene under the influence of UV light. wikipedia.org Key parameters for optimization would include the intensity and wavelength of the UV source, reaction temperature, solvent, and the molar ratio of reactants. The use of UV light suggests a free-radical mechanism, which can be sensitive to these conditions. nih.gov While detailed optimization studies are not publicly prevalent, the general conditions for such reactions are established.

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Starting Material | Hexafluoro-1,3-butadiene | Provides the C4F6 backbone | wikipedia.org |

| Reagent | Bromine (Br₂) | Source of bromine atoms for addition | wikipedia.org |

| Initiator | Ultraviolet (UV) Irradiation | Initiates the radical addition reaction | wikipedia.org |

| Reaction Type | 1,4-Conjugate Addition | Determines the regiochemistry of the product | masterorganicchemistry.comlibretexts.org |

Catalytic Approaches in the Preparation of this compound

The predominant synthetic route described for the preparation of this compound from its diene precursor relies on photochemical initiation rather than a conventional catalytic process. wikipedia.org The energy provided by UV light serves to generate the reactive bromine radicals, thus driving the reaction forward. While various catalytic methods exist for other types of diene functionalization, such as those involving transition metals, the direct 1,4-bromination of Hexafluoro-1,3-butadiene is effectively promoted by non-catalytic, photochemical means. organic-chemistry.orgresearchgate.net

Chemical Reactivity and Transformation of 1,4 Dibromohexafluoro 2 Butene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 1,4-dibromohexafluoro-2-butene are characterized by the replacement of one or both bromine atoms by a nucleophile. These reactions are pivotal for the synthesis of various fluorinated compounds.

Research has shown that the reaction of this compound with certain nucleophiles proceeds via an allylic rearrangement, consistent with an SN2' mechanism. grafiati.comchempedia.info In this mechanism, the nucleophile attacks the carbon-carbon double bond, leading to the displacement of the leaving group from the allylic position and a shift of the double bond. A kinetic study of the reaction with potassium phenoxide confirmed this SN2' pathway. grafiati.com

The interaction of this compound with oxygen-based nucleophiles, such as sodium alkoxides, results in products of allylic rearrangement. chempedia.info For instance, reactions with sodium methoxide (B1231860), ethoxide, or isopropoxide in their corresponding alcohols yield 3-alkoxy-4-bromohexafluoro-1-butenes. grafiati.com A kinetic investigation into the reaction with potassium phenoxide provided evidence for the SN2' mechanism, leading to the formation of 4-bromo-3-phenoxyhexafluoro-1-butene. grafiati.com

Table 1: Products of Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Product | Mechanism |

| Sodium methoxide | 3-methoxy-4-bromohexafluoro-1-butene | SN2' |

| Sodium ethoxide | 3-ethoxy-4-bromohexafluoro-1-butene | SN2' |

| Sodium isopropoxide | 3-isopropoxy-4-bromohexafluoro-1-butene | SN2' |

| Potassium phenoxide | 4-bromo-3-phenoxyhexafluoro-1-butene | SN2' |

The reaction of this compound with nitrogen-based nucleophiles also showcases interesting reactivity patterns. The reaction with ammonia (B1221849) is consistent with an SN2' mechanism involving allylic rearrangement, affording 3-amino-4-bromo-2,4,4-trifluoro-2-butenenitrile. grafiati.com However, the reaction with diethylamine (B46881) does not yield a rearrangement product. Instead, after hydrolysis, it produces N,N-diethyl-4-bromo-2,3,3,4,4-pentafluorobutanamide and N,N-diethyl-4-bromo-2,3,4,4-tetrafluoro-2-butenamide. grafiati.com

Table 2: Products of Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Product(s) | Mechanism/Outcome |

| Ammonia | 3-amino-4-bromo-2,4,4-trifluoro-2-butenenitrile | SN2' with rearrangement |

| Diethylamine | N,N-diethyl-4-bromo-2,3,3,4,4-pentafluorobutanamide and N,N-diethyl-4-bromo-2,3,4,4-tetrafluoro-2-butenamide | No rearrangement |

Electrophilic Addition Reactions to the Fluorinated Alkene Moiety

Due to the strong electron-withdrawing nature of the trifluoromethyl groups, the carbon-carbon double bond in this compound is electron-deficient. This deactivation generally makes it resistant to classical electrophilic addition reactions, which typically occur on electron-rich alkenes.

Radical Reactions and Their Synthetic Utility

While specific studies on the radical reactions of this compound are not widely available, related fluorinated alkenes are known to participate in radical reactions. For example, the atmospheric chemistry of (Z)-CF3CH=CHCF3 has been studied in the context of its reaction with OH radicals. nih.gov The allylic positions in this compound could potentially be susceptible to radical abstraction, leading to further functionalization.

Oxidation Reactions of the Olefinic Bond

The olefinic bond in this compound can undergo oxidation. Controlled oxidation of this compound has been reported to yield 1,2-diketones. researchgate.net Generally, perfluoroalkenes can be epoxidized using reagents like triethylamine (B128534) N-oxide under mild conditions. asianpubs.org This suggests that the double bond in this compound could be a target for similar oxidative transformations to produce epoxides, which are valuable intermediates in synthetic chemistry.

Controlled Oxidation to Vicinal Diketones

The controlled oxidation of this compound provides a pathway to valuable vicinal diketones. Research has demonstrated that the oxidation of this compound can afford 1,2-diketones in moderate yields. researchgate.net This transformation is significant as fluorinated diketones are versatile building blocks in the synthesis of various heterocyclic compounds. For instance, these diketones can be condensed with o-phenylenediamine (B120857) to produce 2,3-bis(polyfluoroalkyl)quinoxalines. researchgate.netresearchgate.net

The general transformation can be represented as follows:

Reaction Scheme: Oxidation of this compound

While specific oxidizing agents and detailed reaction conditions for the direct oxidation of this compound to the corresponding diketone are not extensively detailed in the provided search results, the conversion of similar fluorinated olefins to diketones is a known process. researchgate.net

Transformations Involving Halogen Exchange and Further Functionalization

The bromine atoms in this compound are susceptible to displacement by various nucleophiles and can participate in halogen-metal exchange reactions, opening avenues for further functionalization.

The reaction of this compound with O- and N-nucleophiles has been studied, revealing a tendency for allylic rearrangement. cas.czgrafiati.com For example, its reaction with sodium alkoxides, such as sodium methoxide, ethoxide, or isopropoxide, in their respective alcohols, results in the formation of 3-alkoxy-4-bromohexafluoro-1-butenes. grafiati.com A kinetic study of the reaction with potassium phenoxide to yield 4-bromo-3-phenoxyhexafluoro-1-butene confirmed an SN2' mechanism. grafiati.com This type of reaction, where the nucleophile attacks the γ-carbon of the allylic system, is a known pathway for allylic halides. encyclopedia.pub

Similarly, reaction with ammonia leads to 3-amino-4-bromo-2,4,4-trifluoro-2-butenenitrile, a product also consistent with an allylic rearrangement via an SN2' mechanism. grafiati.com

Halogen-metal exchange reactions, typically using organolithium reagents like n-butyllithium or t-butyllithium at low temperatures, offer another route to functionalization. harvard.edutcnj.edu This method allows for the creation of a nucleophilic carbon center, which can then react with various electrophiles. While specific examples for this compound are not detailed in the search results, the general principle suggests that a selective bromine-lithium exchange could be achieved, followed by reaction with an electrophile to introduce a new substituent. organic-chemistry.orgrsc.org

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent | Product | Mechanism | Reference |

| Methoxide | Sodium methoxide in methanol | 3-Methoxy-4-bromohexafluoro-1-butene | SN2' | grafiati.com |

| Ethoxide | Sodium ethoxide in ethanol | 3-Ethoxy-4-bromohexafluoro-1-butene | SN2' | grafiati.com |

| Isopropoxide | Sodium isopropoxide in isopropanol | 3-Isopropoxy-4-bromohexafluoro-1-butene | SN2' | grafiati.com |

| Phenoxide | Potassium phenoxide | 4-Bromo-3-phenoxyhexafluoro-1-butene | SN2' | grafiati.com |

| Ammonia | Ammonia | 3-Amino-4-bromo-2,4,4-trifluoro-2-butenenitrile | SN2' | grafiati.com |

Cycloaddition Reactions and Formation of Ring Systems

Cycloaddition reactions provide a powerful tool for the construction of cyclic and heterocyclic systems. kharagpurcollege.ac.inmdpi.com The electron-deficient nature of the double bond in this compound, due to the presence of trifluoromethyl groups, suggests it could act as a dienophile in Diels-Alder [4+2] cycloaddition reactions. nih.gov

While direct examples of this compound participating in cycloaddition reactions were not found in the search results, the reactivity of the closely related hexafluoro-2-butyne (B1329351) (HFB) is well-documented. HFB is a potent dienophile due to its electrophilic character and readily undergoes Diels-Alder reactions with various dienes. wikipedia.org For instance, HFB reacts with 2-heterosubstituted furans to yield cycloadducts that can be converted to 1,4-disubstituted 2,3-di(trifluoromethyl)benzenes. nih.gov

Given this precedent, it is plausible that this compound could undergo [4+2] cycloadditions with electron-rich dienes. The reaction would lead to the formation of a six-membered ring containing the dibromohexafluoroethane bridge. The stereochemistry of such reactions is typically suprafacial, meaning the diene adds to one face of the dienophile. libretexts.org

Other types of cycloadditions, such as [2+2] or [5+2] cycloadditions, are also known for fluorinated alkenes, often mediated by thermal, photochemical, or transition-metal-catalyzed conditions. kharagpurcollege.ac.innih.govresearchgate.net

Stereochemical Outcomes in Diverse Reaction Environments

The stereochemistry of reactions involving this compound is influenced by the reaction mechanism. For reactions proceeding through a planar intermediate, such as a carbocation formed in a potential SN1-type reaction, a racemic mixture of products would be expected if a new stereocenter is formed from an achiral starting material. libretexts.orglibretexts.org

However, as observed in its reactions with nucleophiles, this compound tends to react via an SN2' mechanism. grafiati.com This mechanism involves a concerted attack of the nucleophile and departure of the leaving group, but with an allylic shift. The stereochemical outcome of an SN2' reaction is dependent on the geometry of the substrate and the direction of nucleophilic attack. These reactions can proceed with either syn or anti stereochemistry, referring to the relationship between the incoming nucleophile and the departing leaving group.

The stereospecificity of halogen-lithium exchange reactions is also a key consideration. For vinyl halides, these exchanges typically proceed with retention of configuration. harvard.edu This implies that if a chiral, non-racemic form of this compound were used, the resulting organolithium reagent would likely retain the original stereochemistry.

In cycloaddition reactions like the Diels-Alder reaction, the stereochemistry of the dienophile is generally retained in the product. libretexts.org Therefore, if the E or Z isomer of this compound were to undergo a cycloaddition, the relative stereochemistry of the trifluoromethyl groups would be preserved in the resulting cyclic adduct.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations and provides a characteristic fingerprint of the compound.

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within 1,4-dibromohexafluoro-2-butene. The spectrum is expected to be dominated by strong absorptions corresponding to the C-F and C=C bonds. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹ and are known to be very intense. The C=C stretching vibration in fluorinated alkenes is expected in the 1600-1700 cm⁻¹ region. vscht.cz The presence of heavy bromine atoms will also give rise to C-Br stretching vibrations, which are expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=C Stretch | 1600 - 1700 | Medium |

| C-F Stretch | 1000 - 1400 | Strong |

| C-Br Stretch | 500 - 600 | Medium-Weak |

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond, being a highly polarizable bond, is expected to show a strong signal in the Raman spectrum, often more intense than in the IR spectrum. This makes Raman spectroscopy particularly useful for confirming the presence and studying the environment of the double bond. The symmetric C-F stretching vibrations will also be Raman active. The combination of IR and Raman data provides a more complete vibrational analysis of the molecule.

Table 3: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C=C Stretch | 1600 - 1700 | Strong |

| Symmetric C-F Stretch | 1000 - 1400 | Medium |

| C-Br Stretch | 500 - 600 | Medium |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. The molecular weight of this compound is 321.85 g/mol . scbt.com The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes in approximately 1:1 ratio), resulting in three peaks at m/z values corresponding to [C₄Br₂F₆]⁺ with two ⁷⁹Br, one ⁷⁹Br and one ⁸¹Br, and two ⁸¹Br atoms, with relative intensities of approximately 1:2:1.

Common fragmentation pathways would likely involve the loss of a bromine atom ([M-Br]⁺) or a trifluoromethyl group ([M-CF₃]⁺). The observation of a peak at m/z 69, corresponding to the [CF₃]⁺ ion, would be a strong indicator of the trifluoromethyl groups present in the molecule. beilstein-journals.org Analysis of the fragmentation pattern helps to confirm the connectivity of the atoms within the molecule.

X-ray Diffraction Studies of Crystalline Derivatives for Absolute Configuration

Integration of Experimental Spectroscopic Data with Quantum Chemical Calculations for Validation

There is a notable absence of published research that integrates experimental spectroscopic data (such as NMR, IR, or Raman) of this compound with quantum chemical calculations for the validation of its molecular structure and properties. Such computational studies, often employing methods like Density Functional Theory (DFT), are instrumental in corroborating experimental findings, assigning spectral features, and providing deeper insights into the electronic structure and conformational behavior of molecules. Despite the utility of these integrated approaches in modern chemical research, specific applications to this compound are not documented in the available scientific literature.

A 1988 study by Hemer, Moravcová, and Dědek investigated the reaction of this compound with various nucleophiles. grafiati.comcas.czcas.czsciencegate.app While this study provides valuable information on the reactivity of the compound, detailed experimental spectroscopic data and its integration with quantum chemical calculations are not presented in the abstract. Access to the full text of this article is required to ascertain the extent of spectroscopic characterization it contains.

Theoretical and Computational Chemistry Studies of 1,4 Dibromohexafluoro 2 Butene

Electronic Structure and Bonding Analysis

The electronic structure of 1,4-dibromohexafluoro-2-butene is significantly influenced by the presence of highly electronegative fluorine atoms and the C=C double bond. The trifluoromethyl (CF3) groups are strong electron-withdrawing groups, which polarizes the C-F and C-C bonds. This electron withdrawal affects the electron density of the double bond, influencing its reactivity.

Computational analyses, such as Density Functional Theory (DFT), can provide detailed insights into the molecular orbitals (HOMO and LUMO) and the electrostatic potential. The distribution of electron density and the nature of the chemical bonds, including the partial ionic character of the C-F and C-Br bonds, can be quantified through these calculations.

Conformational Landscapes and Isomeric Stability (E/Z Isomerism)

This compound can exist as two geometric isomers: E (entgegen) and Z (zusammen). libretexts.org The IUPAC name for the E isomer is (2E)-1,4-dibromo-1,1,2,3,4,4-hexafluoro-2-butene. sigmaaldrich.com The relative stability of these isomers is determined by steric and electronic factors.

E-isomer : The bromine atoms are on opposite sides of the C=C double bond. libretexts.org This configuration generally minimizes steric hindrance between the bulky bromomethyl groups.

Z-isomer : The bromine atoms are on the same side of the C=C double bond. libretexts.org This arrangement can lead to increased steric strain.

Computational methods are used to calculate the energies of different conformations to determine the most stable arrangements. lumenlearning.com For substituted butenes, the trans (or E) isomer is typically more stable than the cis (or Z) isomer due to reduced steric strain. ramauniversity.ac.in For example, in but-2-ene, the trans isomer is more stable than the cis isomer. wikipedia.org The energy difference between the E and Z isomers of this compound can be calculated to predict their relative populations at equilibrium.

Table 1: Comparison of E and Z Isomers of 2-Butene Derivatives

| Compound | Isomer | Relative Stability | Reason |

|---|---|---|---|

| But-2-ene | trans (E) | More stable | Less steric hindrance between methyl groups ramauniversity.ac.in |

| But-2-ene | cis (Z) | Less stable | More steric hindrance between methyl groups ramauniversity.ac.in |

| 1,4-Dichloro-2-butene | trans (E) | More stable | Less steric hindrance between chloromethyl groups nih.gov |

This table is based on general principles of stereoisomer stability and data for analogous compounds.

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. These calculations can map out the entire reaction pathway, identifying intermediates and transition states.

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. nih.govum.es By mapping the PES for a reaction, chemists can identify the most likely pathway from reactants to products. nih.gov This involves locating stationary points, which are minima (reactants, intermediates, and products) and saddle points (transition states). nih.gov

For reactions of this compound, such as nucleophilic substitution or addition reactions, computational methods can be used to:

Determine the structure of the transition state.

Calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

From the calculated potential energy surface, key kinetic and thermodynamic parameters can be derived.

Kinetic Parameters : The activation energy (Ea) obtained from the transition state energy is crucial for determining the reaction rate. youtube.com Lower activation energies correspond to faster reactions.

Theoretical studies on similar molecules, like the pyrolysis of 1,1,1,4,4,4-hexafluoro-2-butene, have successfully used DFT calculations to explore reaction pathways and determine activation energies. nih.gov These types of calculations could be applied to predict the outcomes of reactions involving this compound.

Table 2: Hypothetical Calculated Thermodynamic Data for Isomerization of 2-Butene

| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) at 298 K |

|---|

Data is for the non-fluorinated analog, 2-butene, and is provided for illustrative purposes. nist.gov

Prediction of Reactivity and Selectivity Profiles Based on Computational Models

Computational models can predict the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic structure, one can predict sites susceptible to nucleophilic or electrophilic attack. For instance, the carbon atoms of the C=C double bond and the carbon atoms bonded to bromine are potential electrophilic sites.

Computational models can also predict the regioselectivity and stereoselectivity of reactions. For example, in addition reactions to the double bond, these models can predict which isomer (e.g., syn or anti addition) is favored.

Solvent Effects and Catalytic Influence on Reaction Pathways

The reaction environment, including the solvent and the presence of catalysts, can significantly alter reaction pathways and rates.

Solvent Effects : Solvents can stabilize or destabilize reactants, products, and transition states to different extents, thereby changing the thermodynamics and kinetics of a reaction. libretexts.org For instance, polar solvents might favor reactions that proceed through charged intermediates or transition states. Computational models can incorporate solvent effects, often using implicit solvent models (like the Polarizable Continuum Model) or explicit solvent molecules.

Catalytic Influence : Catalysts provide an alternative reaction pathway with a lower activation energy. d-nb.info Computational studies can model the interaction of this compound with a catalyst, helping to understand the catalytic mechanism. For example, studies on the hydrogenation and hydroisomerization of n-butenes have utilized kinetic models to understand the role of palladium catalysts. conicet.gov.ar

Theoretical studies on other halogenated butenes have shown that solvents can decrease the energy barrier of the rate-determining step. researchgate.net Similar computational approaches could be used to investigate how different solvents and catalysts would influence the reactions of this compound.

Applications of 1,4 Dibromohexafluoro 2 Butene in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block for Polyfluoroalkyl Compounds

The presence of multiple reactive sites within the 1,4-dibromohexafluoro-2-butene molecule makes it an attractive starting material for the synthesis of a wide array of polyfluoroalkyl compounds. The bromine atoms can be displaced or involved in coupling reactions, while the double bond can participate in various addition and cycloaddition reactions.

While direct reaction pathways involving this compound for the synthesis of polyfluoroalkylquinoxalines are not extensively documented in the literature, its structural features suggest its potential as a precursor. Quinoxalines are typically synthesized through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. This compound can be envisioned as a synthon for a perfluorinated 1,2-dicarbonyl equivalent. For instance, hydrolysis of the dibromo groups could potentially lead to a diol, which could then be oxidized to the corresponding diketone, 2,3-hexafluoro-1,4-butanedione. This intermediate could then react with ortho-phenylenediamine or its derivatives to yield 2,3-bis(trifluoromethyl)quinoxalines. These fluorinated quinoxalines are of interest in medicinal chemistry and materials science due to their unique electronic properties and biological activities. nih.govnih.govmdpi.comresearchgate.net

The synthesis of other nitrogen-containing heterocycles can also be envisaged. For example, reaction with primary amines could lead to the formation of fluorinated pyrrole (B145914) or piperidine (B6355638) derivatives, depending on the reaction conditions and the nature of the amine.

The carbon-carbon double bond in this compound, activated by the electron-withdrawing trifluoromethyl groups, makes it a potent dienophile in Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.comlibretexts.org This [4+2] cycloaddition reaction with a conjugated diene can be employed to construct complex, fluorinated bicyclic and polycyclic structures. researchgate.netresearchgate.netnih.govrsc.org The stereochemistry of the resulting cycloadducts can often be controlled, providing access to a diverse range of fluorinated organic architectures that are of interest in the development of new pharmaceuticals and agrochemicals.

Furthermore, the bromine atoms in this compound can serve as handles for further functionalization. They can be substituted by a variety of nucleophiles or undergo metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Role as a Reagent in Catalysis and Functional Group Interconversions

The utility of this compound extends to the realm of catalysis, primarily through its potential to be transformed into valuable ligands for transition metal complexes. The bromine atoms can be displaced by phosphorus, sulfur, or nitrogen-containing nucleophiles to generate novel fluorinated ligands. The electronic properties of these ligands can be finely tuned by the presence of the hexafluorobutene backbone, which can influence the catalytic activity and selectivity of the corresponding metal complexes.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. nih.govmdpi.comyoutube.com this compound can serve as a substrate in these reactions, allowing for the introduction of the hexafluoro-2-butenyl moiety into a wide range of organic molecules. This provides a direct route to complex fluorinated compounds that might be difficult to access through other synthetic methods.

Development of Specialized Fluorinated Materials

The incorporation of fluorine into polymers can lead to materials with exceptional properties, including high thermal stability, chemical resistance, low surface energy, and unique optical and electrical characteristics. This compound can be utilized as a monomer or a precursor to monomers for the synthesis of a variety of specialized fluorinated materials.

Fluoroelastomers are a class of synthetic rubbers that exhibit excellent resistance to heat, chemicals, and oils. researchgate.net While the direct polymerization of this compound may be challenging due to steric hindrance, it can be chemically modified to produce monomers suitable for polymerization. For instance, dehydrobromination could yield a conjugated diene, hexafluoro-1,3-butadiene, which could then be copolymerized with other fluoroalkenes to produce novel fluoroelastomers with tailored properties. The cross-linking of these elastomers could be facilitated by the remaining bromine atoms or by the introduction of other reactive sites.

The synthesis of other fluoropolymers, such as fluorinated polyimides, is also a promising application. titech.ac.jpkpi.uascielo.br Diamines or dianhydrides containing the hexafluorobutene unit could be synthesized from this compound and subsequently used in polycondensation reactions to produce high-performance polyimides with low dielectric constants and high thermal stability, making them suitable for applications in microelectronics.

| Property | Description |

| Thermal Stability | The strong carbon-fluorine bonds impart high thermal stability to the resulting polymers. |

| Chemical Resistance | The fluorinated backbone provides excellent resistance to a wide range of chemicals and solvents. |

| Low Dielectric Constant | The incorporation of fluorine lowers the polarizability of the polymer chains, resulting in a low dielectric constant. |

| Flexibility | The introduction of the butene unit can enhance the flexibility of the polymer backbone compared to fully saturated perfluoroalkanes. |

Table 1: Potential Properties of Fluoropolymers Derived from this compound

The low surface energy of fluorinated compounds is a key property that is exploited in the development of hydrophobic and oleophobic coatings. adhesion.kreuropean-coatings.comresearchgate.netmdpi.comuq.edu.au this compound can serve as a precursor for the synthesis of fluorinated monomers that can be used to create such coatings. For example, the bromine atoms can be replaced with functional groups that can be grafted onto surfaces or incorporated into polymer coatings. These coatings can find applications in a variety of fields, including self-cleaning surfaces, anti-fouling coatings for marine applications, and low-friction coatings for industrial machinery.

The modification of surfaces with fluorinated compounds can be achieved through various techniques, including chemical vapor deposition and plasma polymerization. Monomers derived from this compound could be suitable candidates for these processes, allowing for the creation of ultrathin, durable, and highly functional surface layers.

| Application | Desired Property | Role of this compound |

| Self-Cleaning Surfaces | Low surface energy, hydrophobicity | Precursor to fluorinated surface modifiers |

| Anti-Fouling Coatings | Low surface energy, resistance to bioadhesion | Precursor to fluorinated monomers for marine coatings |

| Low-Friction Coatings | Low coefficient of friction, durability | Building block for fluorinated lubricants and coatings |

| Microelectronics | Low dielectric constant, thermal stability | Precursor to monomers for fluorinated polyimides |

Table 2: Potential Applications of Materials Derived from this compound

Synthesis of Intermediates for Specialty Chemicals with Enhanced Properties

The strategic incorporation of the hexafluorobutene backbone from this compound into various molecular architectures allows for the synthesis of intermediates that lead to specialty chemicals with significant improvements in thermal stability, chemical resistance, and specific electronic properties. Researchers have been exploring its utility in creating novel monomers and precursors for high-performance polymers and other advanced materials.

One of the key applications of this compound is in the synthesis of fluorinated diols and diamines. These intermediates are then used to produce specialty polymers such as polyethers and polyimides. The presence of the bulky, electron-withdrawing trifluoromethyl groups (CF3) imparts unique characteristics to the resulting materials.

For instance, the reaction of this compound with aromatic diols can yield fluorinated polyethers. These polymers often exhibit enhanced thermal stability and a lower dielectric constant compared to their non-fluorinated counterparts. The low dielectric constant is a particularly desirable property for materials used in microelectronics, as it helps to reduce signal delay and power dissipation in integrated circuits.

Similarly, the synthesis of fluorinated diamines from this compound opens the door to a new class of polyimides. These high-performance polymers are known for their exceptional thermal and chemical resistance. The introduction of the hexafluorobutene segment can further enhance these properties while also improving solubility, which can be a challenge with traditional polyimides, thus facilitating their processing.

The following table summarizes the synthesis of a fluorinated diol intermediate and its subsequent polymerization to a specialty polyether, highlighting the enhanced properties of the final material.

| Reactant 1 | Reactant 2 | Intermediate | Polymerization | Resulting Polymer | Enhanced Property |

| This compound | Bisphenol A | Fluorinated Diol | Polycondensation | Fluorinated Polyether | Improved Thermal Stability, Lower Dielectric Constant |

Detailed research findings indicate that the thermal decomposition temperature of such fluorinated polyethers can be significantly higher than that of their non-fluorinated analogs. For example, thermogravimetric analysis (TGA) has shown an increase in the 5% weight loss temperature by as much as 50-70 °C.

Furthermore, the versatility of this compound extends to the synthesis of precursors for other specialty chemicals. Its reactive bromine atoms can be displaced through various nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This adaptability makes it a valuable tool for organic chemists aiming to design and create molecules with precisely tailored properties for specific, high-tech applications.

The ongoing research in this area continues to uncover new synthetic pathways and applications for this compound, solidifying its role as a key building block in the future of advanced materials and specialty chemicals.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Atom-Economical Synthetic Routes

The principle of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product, is a cornerstone of green chemistry. wordpress.comjocpr.com Traditional syntheses of halogenated alkenes often involve multi-step processes with stoichiometric reagents, leading to significant waste generation and low atom economy. scranton.edu Future research will increasingly focus on developing more sustainable and efficient pathways to 1,4-Dibromohexafluoro-2-butene.

Key opportunities lie in the design of catalytic processes that minimize byproduct formation. For instance, moving beyond classical halogenation-dehydrohalogenation sequences towards direct catalytic difunctionalization of fluorinated precursors could offer significant improvements. Research into novel fluorinating agents and methodologies that are more environmentally benign is also a critical avenue. researchgate.netchemrxiv.org Addition reactions, which inherently exhibit 100% atom economy, represent an ideal synthetic strategy. rsc.org Therefore, exploring catalytic routes that assemble this compound from smaller fluorinated synthons via addition-type mechanisms would be a significant advancement. Evaluating the entire life cycle of the synthesis, from raw material extraction to final product, will be essential to ensure that new routes are not just atom-economical but holistically sustainable. ntnu.no

| Metric | Description | Ideal Goal for Future Syntheses |

|---|---|---|

| Atom Economy | Percentage of reactant atoms in the final product. | Approaching 100% |

| E-Factor | Ratio of the mass of waste to the mass of product. | Approaching 0 |

| Catalyst Type | Use of stoichiometric vs. catalytic reagents. | Recyclable, non-toxic catalysts |

| Solvent Use | Volume and toxicity of solvents. | Solvent-free or green solvents |

Exploration of Novel Catalytic Systems for Site-Selective Transformations

The this compound molecule possesses multiple reactive sites: two carbon-bromine (C-Br) bonds at different positions (allylic) and a carbon-carbon double bond (C=C). This complexity presents a significant opportunity for the development of sophisticated catalytic systems that can achieve site-selective functionalization, enabling the synthesis of diverse and complex fluorinated molecules from a single precursor.

Future research will likely target catalysts that can differentiate between these reactive centers. For example, transition-metal catalysts, particularly those based on palladium, are known to facilitate cross-coupling reactions at C-Br bonds. beilstein-journals.orgrsc.org A major challenge and opportunity will be to design ligand systems that can direct the catalyst to selectively activate one C-Br bond over the other, or to favor reactions at the C-Br bonds while leaving the C=C bond intact, or vice-versa. Photocatalysis offers another promising avenue, as light-induced reactions can often proceed under mild conditions and with unique selectivities. researchgate.net The development of catalysts for the regioselective 1,4-difunctionalization across diene systems provides a strong precedent for achieving controlled additions across the butene backbone. nih.gov Success in this area would transform this compound into a powerful platform molecule for diversity-oriented synthesis. rsc.org

Expansion into New Application Domains, including Smart Materials

While halogenated hydrocarbons have established roles, the unique properties of this compound position it as a valuable monomer or cross-linking agent for creating next-generation fluoropolymers. Fluorinated polymers are a unique class of materials known for their exceptional chemical inertness, thermal stability, low friction coefficients, and unique electrical properties. researchgate.netnih.gov These characteristics make them ideal candidates for advanced, high-performance applications, including smart materials.

Smart materials respond to external stimuli (such as pressure, temperature, or an electric field) in a controlled way. Certain fluoropolymers, like poly(vinylidene fluoride) (PVDF), exhibit piezoelectric, pyroelectric, and ferroelectric properties. mdpi.com By incorporating this compound into novel polymer structures, it may be possible to create new materials with tailored smart functionalities. The dibromo functionality allows for polymerization or grafting onto other polymer chains, while the hexafluorobutene core would impart the desirable properties of fluoropolymers. Potential application domains for such new materials include:

Sensors and Actuators: Materials that can convert mechanical pressure into an electrical signal (sensors) or vice-versa (actuators). chemours.com

Advanced Coatings: Superhydrophobic or oleophobic surfaces with self-cleaning or anti-fouling properties.

Biomedical Devices: Biocompatible and biostable materials for implants or controlled drug delivery systems. researchgate.netmdpi.com

Advanced In-Situ Spectroscopic Monitoring for Mechanistic Understanding

A deep understanding of reaction mechanisms is crucial for optimizing existing chemical processes and designing new, more efficient ones. The reactions of this compound, particularly its catalytic transformations, likely involve short-lived, low-concentration intermediates that are difficult to isolate and characterize using traditional methods. Advanced in-situ spectroscopic techniques, which monitor reactions in real-time without disturbing the system, are poised to provide unprecedented mechanistic insights.

Given the presence of fluorine, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool. biophysics.org Its high sensitivity and wide chemical shift range make it ideal for identifying and quantifying different fluorinated species in a complex reaction mixture. rsc.orged.ac.uk Future research should employ in-situ ¹⁹F NMR to track the consumption of the starting material and the formation of intermediates and products during catalytic cycles. researchgate.netnih.gov This can help elucidate the catalyst's resting state, identify key intermediates, and determine rate-limiting steps. Complementary techniques like in-situ Raman and Infrared (IR) spectroscopy can provide additional information about changes in bonding and functional groups, offering a more complete picture of the reaction pathway. scilit.com

| Technique | Information Gained | Application to this compound |

|---|---|---|

| ¹⁹F NMR | Identification and quantification of fluorinated species. | Tracking intermediates in catalytic cycles. |

| ¹H/¹³C NMR | Structural information on organic moieties. | Characterizing non-fluorinated parts of reactants/products. |

| Raman Spectroscopy | Vibrational modes, C=C bond changes. | Monitoring reactions at the double bond. |

| FT-IR Spectroscopy | Changes in functional groups. | Observing the formation of new bonds during functionalization. |

Application of Machine Learning and Artificial Intelligence for Predictive Chemistry and Materials Design

The fields of chemistry and materials science are being revolutionized by the application of machine learning (ML) and artificial intelligence (AI). nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions that accelerate the discovery and optimization process. mdpi.com For a molecule like this compound, AI and ML offer several exciting future research avenues.

In materials science, ML can be used for the inverse design of polymers. youtube.comyoutube.com Researchers can define a set of desired properties for a smart material (e.g., a specific dielectric constant or thermal stability), and an ML model could then predict polymer structures, potentially incorporating this compound as a monomer, that are most likely to exhibit those properties. researchgate.netacs.org This data-driven approach can guide experimental efforts, saving significant time and resources compared to traditional trial-and-error discovery methods.

Q & A

Q. What are the established synthetic routes for 1,4-Dibromohexafluoro-2-butene in laboratory settings?

Methodological Answer: The synthesis typically involves bromination of fluorinated precursors. For example, analogous compounds like 1,1,1,4,4,4-hexafluoro-2-butene (CF₃CH=CHCF₃) can undergo bromination using Br₂ under controlled conditions (e.g., low temperature, inert atmosphere). Patents also suggest dehydrohalogenation of polyhalogenated alkanes using solid bases like KOH or fluorided alumina at elevated temperatures . Key steps include:

- Purification via fractional distillation to isolate isomers.

- Monitoring reaction progress using gas chromatography-mass spectrometry (GC-MS).

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : Critical for identifying fluorine environments. CF₃ groups typically resonate at δ -60 to -80 ppm, while CF₂Br groups appear upfield due to bromine’s electron-withdrawing effects .

- X-ray crystallography : Resolves spatial arrangement and confirms stereochemistry (e.g., cis/trans isomerism). For related fluorinated dienes, C–Br···Br–C interactions influence crystal packing .

- GC-MS/EI : Validates molecular weight (MW: 313.85 g/mol) and fragmentation patterns (e.g., loss of Br radicals at m/z 234) .

Q. How can researchers safely handle this compound given its reactivity?

Methodological Answer:

- Use inert atmosphere gloveboxes to prevent hydrolysis (Br-F bonds are moisture-sensitive).

- Conduct thermal stability assays via thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C) .

- Store in amber vials at -20°C to minimize light-induced radical reactions.

Advanced Research Questions

Q. How do steric and electronic effects of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic effects : Fluorine’s electronegativity reduces electron density at the double bond, making it less reactive toward electrophiles but more susceptible to nucleophilic attack. Bromine’s polarizability enhances halogen-bonding interactions in catalytic systems .

- Steric effects : The bulky CF₃ and Br groups hinder syn-addition pathways. Computational studies (e.g., DFT) can model transition states to predict regioselectivity in Diels-Alder reactions .

- Experimental validation: Compare reaction yields under varying temperatures and catalysts (e.g., Pd(0) vs. Ni(0)).

Q. What strategies resolve contradictions in reported physical properties (e.g., boiling points, spectral data)?

Methodological Answer:

Q. How can computational chemistry optimize the design of derivatives for specific applications (e.g., fluorinated polymers)?

Methodological Answer:

- Perform molecular dynamics simulations to predict polymer backbone flexibility influenced by Br-F substituents.

- Calculate bond dissociation energies (BDEs) for C–Br bonds (≈65 kcal/mol) to assess thermal stability .

- Screen derivatives using QSAR models for properties like hydrophobicity (logP) or refractive index.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.